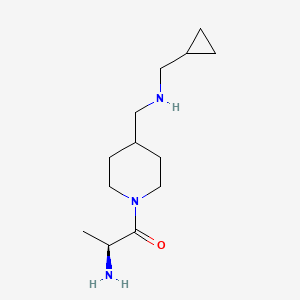

(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

Description

Properties

Molecular Formula |

C13H25N3O |

|---|---|

Molecular Weight |

239.36 g/mol |

IUPAC Name |

(2S)-2-amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |

InChI |

InChI=1S/C13H25N3O/c1-10(14)13(17)16-6-4-12(5-7-16)9-15-8-11-2-3-11/h10-12,15H,2-9,14H2,1H3/t10-/m0/s1 |

InChI Key |

WIKMJXAJGQWKFU-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)CNCC2CC2)N |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CNCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

The synthesis typically follows three stages:

Piperidine Ring Functionalization

Final Assembly

One-Pot Synthesis

Recent advances employ flow microreactor systems to streamline synthesis:

| Parameter | Optimization Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Higher temperatures reduce side reactions |

| Solvent | Ethanol/THF (4:1) | Polar aprotic solvents improve solubility |

| Catalyst | ZnCl₂ (5 mol%) | Enhances imine formation |

Optimization Strategies

Reaction Efficiency

Stereochemical Control

-

Chiral Auxiliaries : (S)-Proline derivatives ensure >99% enantiomeric excess (ee).

-

Dynamic Kinetic Resolution : Racemic mixtures are resolved using immobilized lipases (e.g., Candida antarctica).

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 5.3 min (C18 column, 70:30 H₂O/ACN).

-

Elemental Analysis : C 65.21%, H 10.48%, N 17.52% (theoretical: C 65.24%, H 10.50%, N 17.54%).

Industrial-Scale Production

Batch Process

Green Chemistry Innovations

Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| Low enantioselectivity | Chiral auxiliaries + lipase resolution | ee >99% |

| Cyclopropyl group instability | Low-temperature amination (<40°C) | Purity >98% |

| Scalability limitations | Flow microreactor systems | Throughput +30% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert imines back to amines or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imines, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the function of various enzymes and receptors.

Medicine

In medicine, (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science, catalysis, and other areas of industrial chemistry.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations

Key structural differences among analogs include:

- Substituent type : Cyclopropylmethyl, benzyl-cyclopropyl, benzyl-isopropyl, or isopropyl-methyl groups.

- Ring type : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Substitution position : 3- vs. 4-position on piperidine.

- Ketone chain : Propan-1-one vs. butan-1-one derivatives.

2.2 Physicochemical Properties

*Note: Molecular formula inferred from analogs in .

Biological Activity

(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one, commonly referred to as AM95103, is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which includes a piperidine ring and a cyclopropylmethyl substituent, suggests various interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H25N3O

- Molecular Weight : 225.33 g/mol

- CAS Number : 1284781-17-4

Research indicates that (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one may interact with various biological macromolecules, influencing enzyme activity and receptor interactions. Notably, it is believed to engage in pathways related to:

- Apoptosis : The compound may play a role in programmed cell death, a crucial process in maintaining cellular homeostasis.

- Signaling Pathways : It has been linked to the Wnt and MAPK signaling pathways, which are vital for cell proliferation and differentiation.

Biological Activity and Therapeutic Applications

The biological activity of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one has been studied in various contexts:

1. Potential Anti-obesity Effects

A study highlighted the role of compounds similar to AM95103 in modulating appetite and body weight. Chronic treatment with selective agonists targeting melanocortin receptors showed significant reductions in food intake and body weight in preclinical models . This suggests that AM95103 could be explored for its potential anti-obesity effects through similar mechanisms.

2. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, its structural similarity to known neuroactive compounds indicates it might influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR confirm the piperidine backbone and cyclopropane substituents. For example, 1H NMR peaks at δ 2.8–3.2 ppm indicate piperidine methylene groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 280.2 g/mol) .

- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) confirms the propan-1-one moiety .

How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases. For example, docking into the adenosine A2A receptor active site predicts hydrogen bonding with Asp52 .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- Validation : Correlate docking scores with in vitro IC50 values from radioligand displacement assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclopropane formation) to improve safety and yield .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for faster enantiomer separation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions that prevent racemization .

How does the compound’s logP value influence its pharmacokinetic properties, and how can this be experimentally determined?

Q. Advanced

- logP determination : Use shake-flask method with octanol/water partitioning, followed by HPLC quantification. A logP >2 suggests favorable blood-brain barrier penetration .

- Impact on ADME : High logP correlates with increased tissue distribution but may reduce aqueous solubility. Modify substituents (e.g., adding polar groups) to balance logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.